7-Methyl-1-phenylocta-1,6-dien-3-one
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Overview
Description
7-Methyl-1-phenylocta-1,6-dien-3-one is a chemical compound with the molecular formula C15H18O It is characterized by a phenyl group attached to an octadienone backbone, with a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenylocta-1,6-dien-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and methyl vinyl ketone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include transition metal complexes.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenylocta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Methyl-1-phenylocta-1,6-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1-phenylocta-1,6-dien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the methyl group and the ketone functionality.
2-Methyl-1-phenyl-1,3-butadiene: Similar structure but differs in the position of the methyl group.
1-Phenyl-2-buten-1-one: Similar structure but lacks the extended conjugation present in 7-Methyl-1-phenylocta-1,6-dien-3-one.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its extended conjugation and the presence of both phenyl and methyl groups make it a versatile compound for various applications.
Properties
CAS No. |
538325-61-0 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
7-methyl-1-phenylocta-1,6-dien-3-one |
InChI |
InChI=1S/C15H18O/c1-13(2)7-6-10-15(16)12-11-14-8-4-3-5-9-14/h3-5,7-9,11-12H,6,10H2,1-2H3 |
InChI Key |
PINRUFLCFNMVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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